molecular formula C13H21N3O2S B2760910 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 2034286-50-3

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2760910
CAS No.: 2034286-50-3
M. Wt: 283.39
InChI Key: XOSASOXZSAWFDI-UHFFFAOYSA-N
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a compound that features a piperidine ring substituted with a 2-methylpyridine group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with 2-Methylpyridine: The piperidine ring is then functionalized with a 2-methylpyridine group through nucleophilic substitution reactions.

    Introduction of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonamide group, in particular, may contribute to its potential as a pharmacophore in drug design .

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-11-9-13(3-6-14-11)16-7-4-12(5-8-16)10-15-19(2,17)18/h3,6,9,12,15H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSASOXZSAWFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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